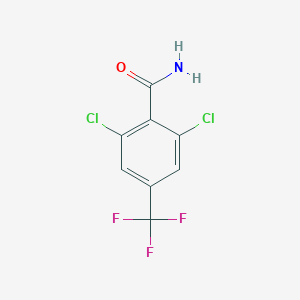

2,6-Dichloro-4-(trifluoromethyl)benzamide

Übersicht

Beschreibung

2,6-Dichloro-4-(trifluoromethyl)benzamide: is a synthetic organic compound known for its use as a fungicide. It is characterized by the presence of two chlorine atoms and a trifluoromethyl group attached to a benzamide structure. This compound has been utilized in agricultural settings to control fungal diseases, particularly powdery mildew .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of 2,6-Dichloro-4-(trifluoromethyl)benzamide typically involves the halogenation and ammoniation of p-Chlorobenzotrifluoride. The process begins with the halogenation of p-Chlorobenzotrifluoride, followed by an ammoniation reaction to introduce the amine group. The reaction conditions are optimized to ensure high yield and purity of the final product .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of readily available raw materials and efficient reaction conditions to maximize output while minimizing environmental impact. The industrial production process is designed to be cost-effective and environmentally friendly .

Analyse Chemischer Reaktionen

Types of Reactions: 2,6-Dichloro-4-(trifluoromethyl)benzamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Hydrolysis: The amide group can be hydrolyzed to form corresponding carboxylic acids and amines

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium hydroxide or potassium hydroxide are commonly used.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride

Major Products Formed:

Substitution Products: Various substituted benzamides.

Oxidation Products: Corresponding carboxylic acids.

Reduction Products: Corresponding amines

Wissenschaftliche Forschungsanwendungen

Agrochemical Applications

DCFTB has demonstrated significant potential in agricultural applications, primarily as an insecticide and fungicide .

Insecticidal Activity

- Mechanism of Action: DCFTB disrupts the nervous system of target pests, leading to effective pest management.

- Case Study: In controlled laboratory tests, DCFTB exhibited significant mortality rates against common agricultural pests at lower concentrations compared to traditional insecticides. This highlights its potential as a safer alternative for pest control strategies .

Fungicidal Activity

- Target Diseases: Particularly effective against fungal diseases such as powdery mildew.

- Toxicity Profile: Research indicates that while DCFTB shows low toxicity to birds and aquatic invertebrates, it has higher toxicity to fish, necessitating careful application in agricultural settings .

Pharmaceutical Potential

DCFTB's unique electronic properties make it a candidate for various pharmaceutical applications.

Neurotoxicity Studies

- Research Findings: Studies have shown that DCFTB exhibits moderate oral mammalian toxicity with observable neurotoxic effects at higher doses. These findings underscore the need for careful dosage regulation in potential therapeutic uses .

Kinase Inhibition

- Potential Therapeutic Applications: Recent studies have explored the compound's inhibitory effects on specific kinases, suggesting that derivatives of DCFTB could be developed into therapeutic agents targeting cancer pathways .

Data Table: Summary of Applications

| Application Type | Specific Use | Efficacy | Toxicity Profile |

|---|---|---|---|

| Agrochemical | Insecticide | High mortality at low doses | Low toxicity to birds; higher toxicity to fish |

| Fungicide | Effective against powdery mildew | Low toxicity to aquatic invertebrates | |

| Pharmaceutical | Neurotoxin | Moderate toxicity observed | Dose-dependent neurotoxic effects |

| Kinase Inhibition | Potential therapeutic agent | Requires further safety evaluation |

Wirkmechanismus

The precise mechanism of action of 2,6-Dichloro-4-(trifluoromethyl)benzamide is not fully understood. it is believed to exert its effects by interfering with the normal functioning of cellular proteins, particularly those involved in the cytoskeleton. This disruption leads to impaired cellular processes and ultimately cell death .

Vergleich Mit ähnlichen Verbindungen

Fluopicolide: Another fungicide with a similar structure but different mode of action.

2,6-Dichlorobenzamide: A related compound with similar chemical properties but different applications

Uniqueness: 2,6-Dichloro-4-(trifluoromethyl)benzamide is unique due to its specific combination of chlorine and trifluoromethyl groups, which confer distinct chemical and biological properties. Its effectiveness as a fungicide and its potential neurotoxic effects make it a compound of interest in various research fields .

Biologische Aktivität

2,6-Dichloro-4-(trifluoromethyl)benzamide (DCFTB) is a synthetic organic compound with significant biological activity, particularly in the fields of agrochemicals and pharmaceuticals. This article provides a detailed overview of its biological properties, mechanisms of action, and applications, supported by relevant data and case studies.

- Molecular Formula : C8H4Cl2F3N

- Molar Mass : Approximately 266.06 g/mol

- Structure : The compound features two chlorine atoms and a trifluoromethyl group on a benzene ring, attached to an amide functional group.

Biological Activity Overview

DCFTB has been studied for its potential applications as an insecticide, fungicide, and pharmaceutical agent. Its unique electronic properties, influenced by the electronegative fluorine atoms, enhance its lipophilicity and metabolic stability, leading to increased biological activity.

1. Agrochemical Applications

DCFTB exhibits notable insecticidal and fungicidal properties:

- Insecticidal Activity : Research indicates that DCFTB can serve as an effective insecticide due to its ability to disrupt the nervous system of target pests. It has been used in the synthesis of pyrazole-type insecticides like Fipronil, which are known for their potent action against a variety of agricultural pests .

- Fungicidal Activity : The compound has also shown efficacy in protecting crops from fungal diseases. Studies demonstrate that DCFTB has low toxicity to birds and aquatic invertebrates but higher toxicity to fish, making it a candidate for careful application in agricultural settings.

2. Pharmaceutical Potential

DCFTB's structural characteristics suggest potential as a lead compound in drug development:

- Neurotoxicity Studies : In laboratory settings, DCFTB has been administered to subjects to observe its effects on the nervous system. Findings indicate moderate oral mammalian toxicity and neurotoxic effects, necessitating further investigation into its safety profile for potential therapeutic uses.

- Kinase Inhibition : Recent studies have explored the compound's inhibitory effects on specific kinases. For instance, derivatives containing similar structural motifs have shown inhibitory activity against Bcr-Abl1 kinase, suggesting that DCFTB could be developed into a therapeutic agent targeting cancer pathways .

Case Study 1: Insecticidal Efficacy

In a controlled study assessing the insecticidal properties of DCFTB:

- Methodology : Laboratory tests were conducted using various concentrations of DCFTB on common agricultural pests.

- Results : The compound exhibited significant mortality rates at lower concentrations compared to traditional insecticides. This suggests a promising alternative for pest management strategies.

Case Study 2: Neurotoxicological Assessment

A neurotoxicological assessment was performed to evaluate the safety of DCFTB:

- Methodology : Laboratory animals were administered varying doses of DCFTB.

- Results : The study revealed dose-dependent neurotoxic effects, with higher doses leading to observable behavioral changes. These findings highlight the need for careful dosage regulation in potential applications.

Comparative Analysis with Similar Compounds

The following table compares DCFTB with structurally similar compounds regarding their unique properties and biological activities:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2,4-Dichloro-5-(trifluoromethyl)aniline | Contains two chlorine atoms and trifluoromethyl | Stronger insecticidal activity |

| 2-Chloro-4-(trifluoromethyl)benzoic acid | Similar aromatic structure with carboxylic acid | Used in herbicides |

| 4-Chloro-3-(trifluoromethyl)phenylurea | Urea functional group instead of amide | Exhibits different biological activity profiles |

Eigenschaften

IUPAC Name |

2,6-dichloro-4-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2F3NO/c9-4-1-3(8(11,12)13)2-5(10)6(4)7(14)15/h1-2H,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWAIJGGUONLHEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)C(=O)N)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00371661 | |

| Record name | 2,6-dichloro-4-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157021-70-0 | |

| Record name | 2,6-dichloro-4-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 157021-70-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.